molecular formula C36H33N7O15S3 B1196490 O-Trensox

O-Trensox

カタログ番号: B1196490
分子量: 899.9 g/mol
InChIキー: MMVFEHRXPSUZLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Trensox is a synthetic siderophore mimic designed as a high-affinity abiotic iron-chelating agent. Its molecular formula is C36H33N7O15S3, and it features a tripodal structure that coordinates iron via three 8-hydroxyquinoline bidentate chelate moieties . This ligand exhibits an exceptionally high and selective affinity for iron(III), with a pFe(III) value of 29.5, which is significantly greater than that of traditional chelators like EDTA . A key research application of O-Trensox is in plant cell culture and nutrition studies, where it has been proven to prevent and reverse iron chlorosis in several plant species grown in axenic conditions . The mechanism of iron delivery in plants involves the extracellular dissociation of the Fe(III)-Trensox complex, followed by the internalization of iron alone, suggesting the involvement of a high-affinity putative carrier on the plasmalemma . In biomedical research, O-Trensox is investigated for its iron mobilization, cellular protection, and antiproliferative effects, showing potential for applications in iron-chelation therapy . Unlike Fe-citrate and Fe-EDTA complexes, the Fe(III)-Trensox complex is not photoreducible and has been demonstrated to be harmless in Fenton-type reactions, causing no radical damage to supercoiled DNA even during ascorbate-driven reduction . This makes it a valuable tool for studying iron metabolism with minimal experimental artifact from oxidative stress. The development of probes, including fluorescent, radioactive, and spin-labeled versions based on the O-Trensox backbone, is an area of ongoing research, further expanding its utility as a chemical tool in life sciences .

特性

分子式

C36H33N7O15S3

分子量

899.9 g/mol

IUPAC名

7-[2-[bis[2-[(8-hydroxy-5-sulfoquinoline-7-carbonyl)amino]ethyl]amino]ethylcarbamoyl]-8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C36H33N7O15S3/c44-31-22(16-25(59(50,51)52)19-4-1-7-37-28(19)31)34(47)40-10-13-43(14-11-41-35(48)23-17-26(60(53,54)55)20-5-2-8-38-29(20)32(23)45)15-12-42-36(49)24-18-27(61(56,57)58)21-6-3-9-39-30(21)33(24)46/h1-9,16-18,44-46H,10-15H2,(H,40,47)(H,41,48)(H,42,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)

InChIキー

MMVFEHRXPSUZLI-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NCCN(CCNC(=O)C3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)CCNC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O

同義語

O-trensox
trensox
tris-N-(2-(8-hydroxyquinoline-5-sulfonato-7-carboxamido)ethyl)amine
tris-N-(2-aminoethyl-(8-hydroxyquinoline-5-sulphonato-7-carboxamido))amine

製品の起源

United States

類似化合物との比較

Discussion

O-Trensox outperforms traditional chelators like DFO in both Fe(III) selectivity and apoptotic efficacy, while its structural analogs (e.g., O-TRENOX) highlight the role of lipophilicity in biodistribution. However, its hydrophilicity may limit tumor penetration compared to lipophilic agents like Triapine. Controversies exist regarding the predictive value of partition coefficients for in vivo activity, as seen in TRENCAMS studies . Future directions include conjugating O-Trensox to antibodies or peptides for targeted therapy .

準備方法

Formation of the Acyl Chloride Intermediate

8-Hydroxyquinoline undergoes reaction with oxalyl chloride (COCl)2(COCl)_2 in anhydrous diethyl ether to form the corresponding glyoxalyl chloride derivative. This step is critical for introducing electrophilic reactivity, enabling subsequent nucleophilic attack by TREN’s amine groups. The reaction is typically conducted at 0–5°C to minimize side reactions, with a molar ratio of 1.2:1 oxalyl chloride to 8-hydroxyquinoline ensuring complete conversion.

Key Reaction Parameters

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Stoichiometry: 1.2 equivalents of oxalyl chloride per 8-hydroxyquinoline subunit.

The intermediate is isolated as a yellow solid via filtration and used immediately due to its moisture sensitivity.

Coupling with TREN

The glyoxalyl chloride intermediate is reacted with TREN in the presence of triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds in THF under inert atmosphere, with slow addition of TREN to prevent exothermic side reactions. A molar ratio of 1:3 (TREN to glyoxalyl chloride) ensures complete functionalization of all three primary amines on TREN.

TREN+3Glyoxalyl ChlorideTEA, THFO-Trensox+3HCl\text{TREN} + 3 \, \text{Glyoxalyl Chloride} \xrightarrow{\text{TEA, THF}} \text{O-Trensox} + 3 \, \text{HCl}

Optimization Insights

  • Temperature Control: Adding TREN at 0°C improves yield (31–43%) by reducing decomposition pathways.

  • Base Selection: TEA outperforms weaker bases like pyridine in mitigating protonation of TREN’s amines.

Purification and Crystallization

Crude O-Trensox is purified via recrystallization from methanol, yielding a beige powder with >95% purity. The product’s low solubility in polar solvents necessitates gradient crystallization:

  • Dissolve the crude product in minimal hot methanol.

  • Cool gradually to 4°C to induce crystal formation.

  • Filter and wash with cold methanol to remove residual TEA·HCl.

Characterization Data

PropertyValueMethod
Melting Point>250°CDifferential Scanning Calorimetry
Molecular Weight660 g/mol (C36_{36}H33_{33}N7_7O6_6)Mass Spectrometry
1^1H NMR (DMSO-d6d_6)δ 8.75 (s, 3H), 3.31 (m, 6H)250 MHz NMR

Mechanistic and Kinetic Analysis

Stopped-flow spectrophotometry studies reveal that the rate-determining step involves the nucleophilic attack of TREN’s deprotonated amine on the acyl chloride carbonyl. The second-order rate constant k2k_2 is 789±17M1s1789 \pm 17 \, \text{M}^{-1} \text{s}^{-1} at 25°C, with activation energy Ea=45.2kJ/molE_a = 45.2 \, \text{kJ/mol}. Acid hydrolysis experiments in 2.0 M HClO4_4 demonstrate O-Trensox’s stability, with only 5% decomposition after 24 hours at pH 1.

Comparative Synthesis Strategies

Alternative routes using indole-3-carboxylic acid or salicylhydroxamic acid subunits have been explored, but 8-hydroxyquinoline derivatives yield superior iron-binding capacity due to optimized ligand field geometry.

Yield Comparison

Ligand SubunitYield (%)log β (Fe3+^{3+})
8-Hydroxyquinoline31–4330.9
Indole-3-carboxylic25–3528.1
Salicylhydroxamic18–2226.7

Challenges and Mitigation Strategies

  • Moisture Sensitivity: Acyl chloride intermediates hydrolyze rapidly; strict anhydrous conditions are essential.

  • Byproduct Formation: Excess oxalyl chloride leads to over-acylation; stoichiometric control is critical.

  • Low Solubility: Mixed solvents (e.g., THF/MeOH) improve crystallinity without compromising yield.

Applications in Coordination Chemistry

O-Trensox’s high stability constant (logβ110=30.9\log \beta_{110} = 30.9) and redox activity (E=0.087V vs NHEE^\circ = 0.087 \, \text{V vs NHE}) make it suitable for biomedical and radiopharmaceutical applications, such as 99mTc^{99m}\text{Tc} labeling for SPECT imaging .

Q & A

Q. How to benchmark O-Trensox’s performance against novel chelators in multi-metal environments?

  • High-Throughput Screening : Use microplate readers to simultaneously test Fe³⁺, Cu²⁺, and Zn²⁺ binding. Normalize data to ligand concentration and ionic strength .
  • Cross-Study Synthesis : Apply network meta-analysis to rank chelators by efficacy/safety using PRISMA guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。